molecular formula C10H14ClN3OS B1522754 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1262773-55-6

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No. B1522754
CAS RN: 1262773-55-6
M. Wt: 259.76 g/mol
InChI Key: LRCXXAHVZGIQPA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria . A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has also been synthesized and characterized by 1H and 13C NMR spectrometry .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones are not explicitly mentioned in the sources I found .

Scientific Research Applications

Antiproliferative and Anticancer Potential

A study by Atapour-Mashhad et al. (2017) explored the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, closely related to the chemical . These compounds demonstrated significant antiproliferative activity against human breast cancer cells, indicating potential applications in cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial Activity

Narayana et al. (2009) synthesized 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, showing potential in antibacterial applications. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).

Analgesic and Anti-inflammatory Properties

Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds exhibited notable analgesic and anti-inflammatory activities, suggesting potential therapeutic use in pain and inflammation management (Alagarsamy et al., 2007).

Antihyperlipidemic Effects

Gadad et al. (1996) reported on 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones, which showed notable antihyperlipidemic activity. These findings indicate potential applications in managing lipid disorders (Gadad et al., 1996).

Aldose Reductase Inhibitory Activity

Ogawva et al. (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids and tested them for aldose reductase inhibitory activity. Some compounds in this study showed significant activity, suggesting potential in managing complications related to diabetes (Ogawva et al., 1993).

Antitumor and Radioprotective Activities

Alqasoumi et al. (2009) explored novel thieno[2,3-d]pyrimidine derivatives for their radioprotective and antitumor activities. Some compounds exhibited promising results, highlighting potential applications in cancer treatment and radioprotection (Alqasoumi et al., 2009).

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidin-4(3H)-ones are not explicitly mentioned in the sources I found .

Future Directions

There seems to be ongoing research into the potential of thieno[2,3-d]pyrimidin-4(3H)-ones as antitubercular agents . Further studies could focus on understanding their mechanism of action and optimizing their synthesis.

properties

IUPAC Name

2-(2-aminoethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11;/h3-4,11H2,1-2H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXXAHVZGIQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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